molecular formula C14H8OS B14157529 10-thioxo-9(10H)-anthracenone CAS No. 68629-85-6

10-thioxo-9(10H)-anthracenone

Cat. No.: B14157529
CAS No.: 68629-85-6
M. Wt: 224.28 g/mol
InChI Key: JCYMHIDMZZHHQC-UHFFFAOYSA-N
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Description

10-Thioxo-9(10H)-anthracenone is a sulfur-containing heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thioxo group attached to an anthracenone core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-thioxo-9(10H)-anthracenone typically involves the reaction of dithiocarbamates with ninhydrin and malononitrile adducts. This reaction is carried out in dichloromethane at room temperature, in the presence of triethylamine . The process is noted for its chemo- and regioselectivity, and it does not require the use of metal promoters or an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 10-Thioxo-9(10H)-anthracenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can react with the thioxo group under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

10-Thioxo-9(10H)-anthracenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 10-thioxo-9(10H)-anthracenone involves its interaction with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

    9,10-Anthraquinone: Lacks the thioxo group, making it less reactive in certain chemical reactions.

    10-Thioxo-9(10H)-phenanthrenone: Similar structure but with a different arrangement of aromatic rings.

    Thioxanthone: Contains a thioxo group but has a different core structure.

Uniqueness: 10-Thioxo-9(10H)-anthracenone is unique due to the presence of both the thioxo group and the anthracenone core, which imparts distinct reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

68629-85-6

Molecular Formula

C14H8OS

Molecular Weight

224.28 g/mol

IUPAC Name

10-sulfanylideneanthracen-9-one

InChI

InChI=1S/C14H8OS/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8H

InChI Key

JCYMHIDMZZHHQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=S

Origin of Product

United States

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